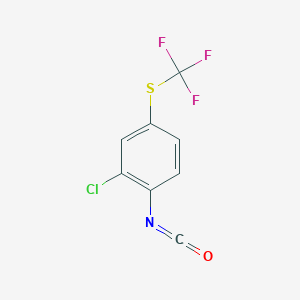
5-(Morpholinomethyl)thiophene-2-carbaldehyde
Descripción general
Descripción
5-(Morpholinomethyl)thiophene-2-carbaldehyde is a chemical compound with the molecular formula C10H13NO2S . It is used in laboratory chemicals .
Molecular Structure Analysis
The molecular weight of 5-(Morpholinomethyl)thiophene-2-carbaldehyde is 211.28 g/mol . The IUPAC name for this compound is 5-(morpholin-4-ylmethyl)thiophene-2-carbaldehyde . The InChI representation is InChI=1S/C10H13NO2S/c12-8-10-2-1-9(14-10)7-11-3-5-13-6-4-11/h1-2,8H,3-7H2 .Physical And Chemical Properties Analysis
The compound has a molecular weight of 211.28 g/mol . It has a XLogP3-AA value of 0.9, indicating its relative lipophilicity . It has 0 hydrogen bond donors and 4 hydrogen bond acceptors . The compound has 3 rotatable bonds . The topological polar surface area is 57.8 Ų . The compound has 14 heavy atoms .Aplicaciones Científicas De Investigación
Microwave-Assisted Synthesis and Antimicrobial Evaluation
A study by Makawana et al. (2011) describes the microwave-assisted synthesis of new fused pyran derivatives bearing a 2-morpholinoquinoline nucleus. These compounds were evaluated for their antimicrobial activity against various bacteria and fungi, highlighting the potential of morpholinomethylthiophene derivatives in developing new antimicrobial agents (Makawana, Patel, Mungra, & Patel, 2011).
Photophysical Properties and Molecular Sensing
Telore, Satam, and Sekar (2015) investigated push-pull chromophoric styryls derived from 5,5′-(9-ethyl-9H-carbazole-3,6-diyl)bis(2-morpholinothiazole-4-carbaldehyde). These compounds exhibit unique photophysical properties, such as absorption, emission, and quantum yield variations across different solvent polarities. They also demonstrate aggregation-induced emission and can act as fluorescence molecular rotors for viscosity sensing (Telore, Satam, & Sekar, 2015).
Synthetic Applications in Organic Chemistry
Dyachenko (2005) explored the cyclocondensation of cyclohexene-4-carbaldehyde in the presence of morpholine, leading to various heterocyclic compounds. This study showcases the versatility of morpholinomethylthiophene derivatives in organic synthesis, enabling the preparation of complex molecules with potential applications in drug discovery and materials science (Dyachenko, 2005).
One-Pot Synthesis of Tetrazoles
Alexakos and Wardrop (2019) reported an efficient one-pot synthesis method for 5-(1-hydroxyalkyl)tetrazoles using N-morpholinomethyl-5-lithiotetrazole. This method avoids the use of hazardous cyanide or azide reagents, offering a safer alternative for synthesizing tetrazoles, which are valuable in pharmaceutical research (Alexakos & Wardrop, 2019).
Safety and Hazards
5-(Morpholinomethyl)thiophene-2-carbaldehyde is considered hazardous. It is harmful if swallowed, in contact with skin, or if inhaled . It causes severe skin burns and eye damage and may cause respiratory irritation . Safety measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, not eating, drinking, or smoking when using this product, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .
Propiedades
IUPAC Name |
5-(morpholin-4-ylmethyl)thiophene-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2S/c12-8-10-2-1-9(14-10)7-11-3-5-13-6-4-11/h1-2,8H,3-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPXGCMYNDMFOHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC=C(S2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80602364 | |
| Record name | 5-[(Morpholin-4-yl)methyl]thiophene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80602364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Morpholinomethyl)thiophene-2-carbaldehyde | |
CAS RN |
893744-01-9 | |
| Record name | 5-(4-Morpholinylmethyl)-2-thiophenecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=893744-01-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-[(Morpholin-4-yl)methyl]thiophene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80602364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





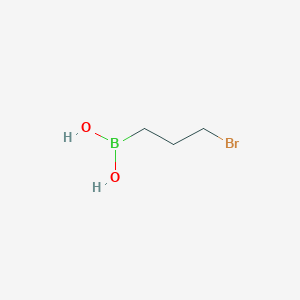
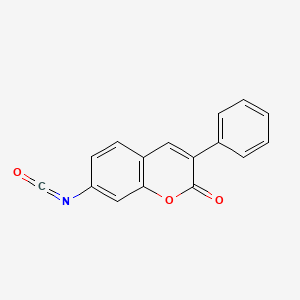
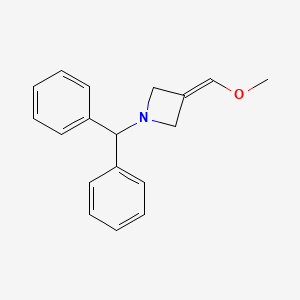
![1-Cyclohexyl-5-[(piperidin-1-yl)methyl]-1H-benzimidazol-2-amine](/img/structure/B1612754.png)


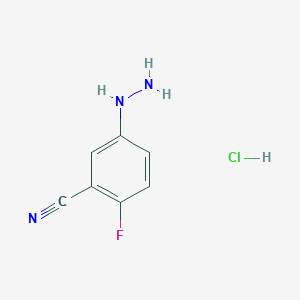
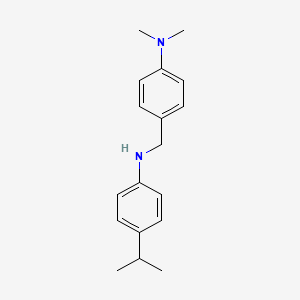
![1-[4-(2-Hydroxyethyl)piperazin-1-YL]propan-2-OL](/img/structure/B1612762.png)

